molecular formula C10H13Cl B14723228 1-(1-Chloroethyl)-4-ethylbenzene CAS No. 13372-42-4

1-(1-Chloroethyl)-4-ethylbenzene

Cat. No.: B14723228
CAS No.: 13372-42-4
M. Wt: 168.66 g/mol
InChI Key: YFEKDHDCAHKGJA-UHFFFAOYSA-N
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Description

1-(1-Chloroethyl)-4-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 1-chloroethyl group and an ethyl group

Preparation Methods

The synthesis of 1-(1-Chloroethyl)-4-ethylbenzene typically involves the chlorination of 4-ethylbenzene. One common method is the reaction of 4-ethylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial production methods may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(1-Chloroethyl)-4-ethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. These reactions typically occur under basic conditions and result in the formation of corresponding substituted products.

    Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the benzene ring. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for such reductions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-Chloroethyl)-4-ethylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems. It serves as a model compound to understand the behavior of similar structures in biological environments.

    Medicine: Research into the potential medicinal applications of derivatives of this compound is ongoing. These derivatives may exhibit pharmacological activities that could be harnessed for therapeutic purposes.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 1-(1-Chloroethyl)-4-ethylbenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the ethyl group undergoes oxidative cleavage to form carboxylic acids or aldehydes.

The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used. For example, in biological systems, the compound may interact with enzymes or other biomolecules, leading to specific biochemical effects.

Comparison with Similar Compounds

1-(1-Chloroethyl)-4-ethylbenzene can be compared with other similar compounds, such as:

    1-(1-Chloroethyl)-4-methylbenzene: This compound has a methyl group instead of an ethyl group. The presence of the methyl group can influence the reactivity and properties of the compound.

    1-(1-Chloroethyl)-4-isopropylbenzene: The isopropyl group introduces steric hindrance, which can affect the compound’s reactivity and interactions with other molecules.

    1-(1-Chloroethyl)-4-tert-butylbenzene: The tert-butyl group is bulkier than the ethyl group, leading to significant differences in the compound’s chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and the balance between steric and electronic effects imparted by the ethyl and 1-chloroethyl groups.

Properties

CAS No.

13372-42-4

Molecular Formula

C10H13Cl

Molecular Weight

168.66 g/mol

IUPAC Name

1-(1-chloroethyl)-4-ethylbenzene

InChI

InChI=1S/C10H13Cl/c1-3-9-4-6-10(7-5-9)8(2)11/h4-8H,3H2,1-2H3

InChI Key

YFEKDHDCAHKGJA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)Cl

Origin of Product

United States

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